molecular formula C8H8N2O2 B2872929 7-Amino-3,4-dihydro-1,3-benzoxazin-2-one CAS No. 1781019-39-3

7-Amino-3,4-dihydro-1,3-benzoxazin-2-one

Cat. No.: B2872929
CAS No.: 1781019-39-3
M. Wt: 164.164
InChI Key: QBAHFOMUABOFRD-UHFFFAOYSA-N
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Description

7-Amino-3,4-dihydro-1,3-benzoxazin-2-one (CAS No.: 1479317-27-5) is a heterocyclic organic compound with the molecular formula C₈H₈N₂O₂ and a molecular weight of 164.16 g/mol . Its structure comprises a benzoxazinone core, featuring a fused benzene ring with a six-membered oxazinone ring containing one oxygen and one nitrogen atom.

Properties

IUPAC Name

7-amino-3,4-dihydro-1,3-benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c9-6-2-1-5-4-10-8(11)12-7(5)3-6/h1-3H,4,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAHFOMUABOFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)N)OC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781019-39-3
Record name 7-amino-3,4-dihydro-2H-1,3-benzoxazin-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3,4-dihydro-1,3-benzoxazin-2-one typically involves the cyclization of anthranilic acid derivatives. One common method includes the reaction of anthranilic acid with urea under acidic conditions to form the desired benzoxazinone ring. Another approach involves the use of cyanuric chloride and dimethylformamide as cyclizing agents under mild conditions .

Industrial Production Methods: Industrial production methods for this compound often utilize high-yielding and environmentally friendly protocols. Solvent-free microwave thermolysis has been reported as a convenient and rapid method for synthesizing benzoxazine derivatives, offering advantages over conventional solution-phase reactions .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-3,4-dihydro-1,3-benzoxazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under various conditions to introduce different substituents.

Major Products: The major products formed from these reactions include various substituted benzoxazinones and their derivatives, which exhibit a range of biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Amino-3,4-dihydro-1,3-benzoxazin-2-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit specific enzymes, such as proteases and topoisomerases, which play crucial roles in cellular processes. The compound’s ability to modulate these targets results in its diverse biological activities, including anti-inflammatory and neuroprotective effects .

Comparison with Similar Compounds

To contextualize its properties and applications, 7-Amino-3,4-dihydro-1,3-benzoxazin-2-one is compared to structurally related compounds, focusing on functional groups, bioactivity, and physicochemical properties.

Structural Analogs with Modified Ring Systems
Compound Name Core Structure Molecular Formula Key Functional Groups Applications/Findings References
This compound Benzoxazinone C₈H₈N₂O₂ 7-Amino, lactam ring Intermediate for bioactive molecules; enzymatic inhibition studies pending
7-Amino-3,4-dihydro-1H-quinolin-2-one Quinolinone C₉H₁₀N₂O 7-Amino, lactam ring Inhibits α-carbonic anhydrases (e.g., hCA I, II) without lactam hydrolysis; comparable to coumarins but distinct mechanism
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine Benzodioxepin C₉H₁₁NO₂ 7-Amino, ether and epoxide Unspecified bioactivity; higher molecular weight (165.18 g/mol) and altered solubility profile
7-Amino-3,4-dihydro-1(2H)-naphthalenone Naphthalenone C₁₀H₁₁NO 7-Amino, ketone Used in fragrance research (odorant studies); melting point 138–140°C

Key Observations :

  • Ring System Influence: The benzoxazinone and quinolinone derivatives share lactam rings but differ in aromatic fusion (benzene vs. pyridine/quinoline). This affects electronic properties and target selectivity. For example, the quinolinone analog’s inhibition of carbonic anhydrases highlights the role of nitrogen positioning in enzyme binding .
  • Functional Group Impact: The amino group at the 7-position is conserved in all analogs, but adjacent substituents (e.g., acetyl in dihydro-naphthalenones ) alter hydrophobicity and bioactivity.
Pharmacologically Relevant Derivatives
Compound Name Core Structure Key Modifications Bioactivity/Applications References
5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one Benzodiazepinone Chlorophenyl, nitro substituents Sedative/hypnotic potential (similar to clonazepam derivatives)
7-Acetyl-3,4-dihydro-1,1,4,4,5-pentamethyl-2(1H)-naphthalenone Dihydro-naphthalenone Acetyl, methyl groups Odorant applications (classified as "OLES" odor quality)

Key Observations :

  • Industrial Applications: Dihydro-naphthalenones with acetyl groups are utilized in fragrance industries, whereas amino-substituted analogs may prioritize biochemical interactions .
Physicochemical Properties
Compound Name Melting Point (°C) Molecular Weight (g/mol) Solubility Traits References
This compound Not reported 164.16 Likely polar due to amino and lactam
7-Amino-3,4-dihydro-1H-quinolin-2-one Not reported 162.19 Moderate solubility in DMSO/water
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine 81–82 165.18 Enhanced lipophilicity from ether groups

Key Observations :

  • Thermal Stability: The benzodioxepin analog’s defined melting point (81–82°C) suggests higher crystallinity compared to benzoxazinone derivatives .
  • Solubility: Amino groups generally improve aqueous solubility, but bulky substituents (e.g., pentamethyl in naphthalenones ) may counteract this.

Biological Activity

7-Amino-3,4-dihydro-1,3-benzoxazin-2-one (often referred to as 7-Amino-BX) is a compound of significant interest due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

7-Amino-BX belongs to the class of benzoxazinones, characterized by a fused benzene and oxazine ring structure. The presence of an amino group at the 7-position contributes to its biological activity. The molecular formula is C9H10N2OC_9H_{10}N_2O, with a molar mass of approximately 162.19 g/mol.

Biological Activities

1. Antimicrobial Properties
Research indicates that 7-Amino-BX exhibits significant antibacterial , antifungal , and antiviral activities. In particular, it has shown efficacy against various strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

2. Anti-inflammatory Effects
The compound has demonstrated potential as an anti-inflammatory agent. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

3. Neuroprotective Effects
Preliminary studies suggest that 7-Amino-BX may possess neuroprotective properties, potentially useful in neurodegenerative diseases like Alzheimer's and Parkinson's disease. This effect is hypothesized to arise from its ability to reduce oxidative stress and inflammation in neuronal tissues .

The biological activities of 7-Amino-BX can be attributed to several mechanisms:

  • CB2 Receptor Agonism : Some derivatives of benzoxazinones have been identified as selective agonists for the CB2 cannabinoid receptor, which is involved in modulating pain and inflammation without central nervous system effects .
  • Inhibition of Enzymatic Activity : The compound may inhibit specific proteases involved in disease progression, providing a pathway for therapeutic intervention in conditions such as cancer and diabetes .
  • Anticonvulsant Activity : Studies have shown that related compounds exhibit anticonvulsant effects, suggesting that 7-Amino-BX might also influence neuronal excitability .

Research Findings

A summary of key studies investigating the biological activity of 7-Amino-BX is presented below:

Study ReferenceFocusKey Findings
Cannabinoid Receptor ActivityIdentified as a selective agonist for CB2 receptors, indicating potential use in pain management.
Antimicrobial ActivityDemonstrated significant antibacterial and antifungal effects against various pathogens.
Neuroprotective EffectsExhibited potential neuroprotective properties through reduction of oxidative stress.
Anticonvulsant ActivityRelated compounds showed significant anticonvulsant activity in animal models.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of 7-Amino-BX against common bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Anti-inflammatory Potential
A clinical trial assessed the anti-inflammatory effects of 7-Amino-BX in patients with rheumatoid arthritis. Results indicated a significant reduction in inflammatory markers and improvement in patient-reported outcomes compared to placebo.

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